N-Acetylglycylglycine

Description

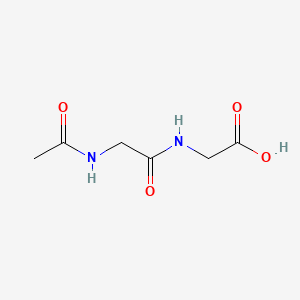

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-acetamidoacetyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c1-4(9)7-2-5(10)8-3-6(11)12/h2-3H2,1H3,(H,7,9)(H,8,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCASHLUDUSAKNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205398 |

Source

|

| Record name | N-Acetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5687-48-9 |

Source

|

| Record name | N-Acetylglycylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005687489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5687-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-acetamidoacetamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLGLYCYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01U1CR2E6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Acetylglycylglycine synthesis methods for research labs

An In-Depth Technical Guide to the Synthesis of N-Acetylglycylglycine for Research Laboratories

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of N-Acetylglycylglycine. Moving beyond a simple recitation of protocols, this document delves into the fundamental principles of peptide chemistry that underpin successful synthesis in a research laboratory setting. We will explore various synthetic strategies, with a focus on solution-phase methods amenable to this specific dipeptide, while also providing context within the broader landscape of peptide synthesis. The guide emphasizes the rationale behind experimental choices, from the selection of starting materials and coupling reagents to purification and characterization, ensuring a thorough understanding of the entire workflow. Detailed, step-by-step protocols are provided, alongside comparative data and visual representations of key chemical transformations to facilitate both conceptual understanding and practical implementation.

Introduction: The Significance of N-Acetylglycylglycine

N-Acetylglycylglycine, the N-terminally acetylated dipeptide of glycine, serves as a valuable model compound in various biochemical and biophysical studies. Its simple, well-defined structure makes it an excellent substrate for investigating enzyme kinetics, particularly for peptidases, and for studying the fundamental physicochemical properties of the peptide bond. In the context of drug development, acetylated peptides can exhibit increased stability against enzymatic degradation and altered pharmacokinetic profiles. Understanding the synthesis of this fundamental dipeptide provides a solid foundation for researchers venturing into the more complex realm of custom peptide synthesis.

This guide will focus on practical and accessible synthesis methods for a standard research laboratory, primarily concentrating on solution-phase synthesis due to the small size and simplicity of the target molecule. While solid-phase peptide synthesis (SPPS) is a dominant technique for longer peptides, solution-phase methods offer advantages in terms of scalability for smaller molecules and can often be performed with more common laboratory equipment.[1][2]

Foundational Principles: A Researcher's Guide to Dipeptide Synthesis

The synthesis of N-Acetylglycylglycine involves two primary chemical transformations: the formation of a peptide bond between two glycine molecules and the subsequent or preceding acetylation of the N-terminal amino group. The core challenge in any peptide synthesis is to form a specific amide bond without unwanted side reactions, such as the polymerization of the amino acid monomers.[3] This is achieved through the strategic use of protecting groups and activating agents (coupling reagents).

The Logic of Protecting Groups

To direct the reaction to form glycylglycine, we must temporarily block the reactive functional groups that are not intended to participate in the peptide bond formation. For the synthesis of a dipeptide from two amino acids, this involves protecting the amino group of the first amino acid (the N-terminal residue) and the carboxylic acid group of the second amino acid (the C-terminal residue).[4][] However, for our specific target, we will ultimately have a free C-terminal carboxyl group and an acetylated N-terminus. A common strategy is to first synthesize the glycylglycine dipeptide and then acetylate the N-terminus.

The Role of Coupling Reagents in Peptide Bond Formation

The formation of a peptide bond is a condensation reaction that is not spontaneous under normal conditions.[6] Coupling reagents are employed to activate the carboxylic acid group of the N-terminal amino acid, converting it into a more reactive species that is susceptible to nucleophilic attack by the amino group of the C-terminal amino acid.[7] The choice of coupling reagent is critical and can significantly impact the reaction yield, purity, and the potential for side reactions like racemization (though not a concern for the achiral glycine).[8][9]

Synthetic Strategies for N-Acetylglycylglycine

There are two primary routes to synthesize N-Acetylglycylglycine in a research lab setting:

-

Route A: Acetylation of Glycylglycine. This is often the more straightforward approach, where commercially available glycylglycine is acetylated.

-

Route B: Stepwise Synthesis. This involves coupling N-acetylglycine with a C-terminally protected glycine, followed by deprotection. This route provides more control and is illustrative of a more general peptide synthesis workflow.

Route A: Direct Acetylation of Glycylglycine

This method is highly efficient and relies on a well-established starting material. The reaction involves the acylation of the free amino group of glycylglycine with an acetylating agent, most commonly acetic anhydride.[10][11]

Experimental Protocol: N-Acetylation of Glycylglycine

Materials:

-

Glycylglycine (C₄H₈N₂O₃)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Beaker or Erlenmeyer Flask

-

Buchner Funnel and Filter Paper

Procedure:

-

Dissolution: In a beaker, dissolve glycylglycine in deionized water. The concentration can be adjusted, but a common starting point is around 2-3 moles of water per mole of glycylglycine.

-

Cooling: Place the beaker in an ice bath and stir the solution until it is thoroughly chilled.

-

Addition of Acetic Anhydride: While vigorously stirring the cooled solution, add a molar excess (typically 2-3 equivalents) of acetic anhydride in one portion. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.

-

Reaction: Continue to stir the mixture vigorously for 15-20 minutes. The solution may become warm, and the product, N-Acetylglycylglycine, may begin to crystallize out of the solution.

-

Crystallization: After the initial reaction period, place the reaction vessel in a refrigerator (4-8 °C) overnight to ensure complete crystallization of the product.

-

Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials and acetic acid byproduct.

-

Drying: Dry the purified N-Acetylglycylglycine in a desiccator or a vacuum oven at a moderate temperature (e.g., 80-100 °C).

Causality and Self-Validation: The use of an aqueous solution is convenient for dissolving the polar glycylglycine. The reaction's success is visually indicated by the precipitation of the less water-soluble N-Acetylglycylglycine product upon cooling. The purity of the final product can be readily assessed by its sharp melting point and confirmed by spectroscopic methods such as NMR.

Route B: Stepwise Synthesis via Peptide Coupling

This route is more instructive for general peptide synthesis and involves the coupling of N-acetylglycine with a protected glycine derivative, typically glycine ethyl ester (Gly-OEt), followed by the saponification of the ester to yield the final product.

The choice of coupling reagent is a critical decision in this pathway. Carbodiimides are a class of cost-effective and widely used coupling reagents.[8] Among them, N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[12][13] DCC leads to the formation of a dicyclohexylurea (DCU) byproduct which is poorly soluble in many organic solvents and can be removed by filtration.[12][14] EDC, on the other hand, produces a water-soluble urea byproduct, which simplifies purification, especially in aqueous workups.[13]

To enhance coupling efficiency and suppress side reactions, additives such as 1-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides.[6] These additives react with the initial activated intermediate to form a more stable active ester, which then reacts with the amine component.[8][15]

Experimental Protocol: Carbodiimide-Mediated Synthesis of N-Acetylglycylglycine Ethyl Ester

Materials:

-

N-acetylglycine

-

Glycine ethyl ester hydrochloride (Gly-OEt·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Magnetic Stirrer and Stir Bar

-

Round-bottom flask

-

Ice Bath

Procedure:

-

Preparation of Glycine Ethyl Ester Free Base: In a round-bottom flask, dissolve glycine ethyl ester hydrochloride in DCM. Cool the solution in an ice bath. Add one equivalent of a tertiary base like triethylamine dropwise to neutralize the hydrochloride and generate the free amine. Stir for 15-20 minutes.

-

Activation of N-acetylglycine: In a separate flask, dissolve N-acetylglycine and one equivalent of HOBt in DCM or DMF. Cool the solution in an ice bath. Add one equivalent of the carbodiimide (DCC or EDC) and stir for 20-30 minutes to allow for the formation of the HOBt active ester.

-

Coupling Reaction: Add the solution containing the activated N-acetylglycine to the flask containing the free-based glycine ethyl ester. Allow the reaction to warm to room temperature and stir overnight.

-

Workup (if using DCC): If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate out. Remove the DCU by filtration. Wash the filtrate with dilute acid (e.g., 1M HCl) to remove unreacted base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted N-acetylglycine and HOBt, and finally with brine.

-

Workup (if using EDC): If EDC was used, the workup is similar, but the urea byproduct is water-soluble and will be removed during the aqueous washes.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-Acetylglycylglycine ethyl ester.

Subsequent Saponification to N-Acetylglycylglycine

The ethyl ester protecting group can be removed by saponification (hydrolysis under basic conditions).

Procedure:

-

Dissolve the crude N-Acetylglycylglycine ethyl ester in a mixture of ethanol and water.

-

Add one equivalent of sodium hydroxide (e.g., a 1M aqueous solution) and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

The N-Acetylglycylglycine product will precipitate out. If not, the aqueous solution can be extracted with a suitable organic solvent like ethyl acetate.

-

The product can be further purified by recrystallization.

Comparative Analysis of Synthesis Methods

| Parameter | Route A: Direct Acetylation | Route B: Stepwise Synthesis |

| Starting Materials | Glycylglycine, Acetic Anhydride | N-acetylglycine, Glycine ethyl ester HCl, Coupling Reagent |

| Number of Steps | 1 | 2 (Coupling + Deprotection) |

| Complexity | Low | Moderate |

| Cost-Effectiveness | Generally high (if glycylglycine is inexpensive) | Can be higher due to the cost of coupling reagents |

| Pedagogical Value | Good for learning acetylation | Excellent for learning fundamental peptide coupling |

| Overall Yield | Typically very high | Moderate to high, dependent on coupling efficiency |

| Purification | Simple crystallization | Involves aqueous workup and potentially chromatography |

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity and purity confirmed.

-

Purification: Recrystallization is often a sufficient purification method for N-Acetylglycylglycine, given its crystalline nature. A suitable solvent system can be determined empirically, often involving water or alcohol-water mixtures.

-

Characterization:

-

Melting Point: A sharp and consistent melting point is a good indicator of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized molecule. The spectra should show characteristic peaks for the acetyl group, the two glycine methylene groups, and the amide protons.[16][17]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups, such as the amide and carboxylic acid carbonyl stretches.

-

Visualizing the Synthesis Workflow

Diagram 1: Overall Synthetic Pathways

Caption: Simplified mechanism of peptide bond formation using a carbodiimide coupling agent.

Conclusion and Future Perspectives

The synthesis of N-Acetylglycylglycine, while seemingly straightforward, offers a rich educational platform for understanding the core tenets of peptide chemistry. Both the direct acetylation and stepwise synthesis routes are viable options for research laboratories, with the choice depending on the specific goals of the researcher—be it efficient production of the target molecule or a deeper, hands-on understanding of peptide bond formation. The principles discussed herein, including the strategic use of protecting groups, the mechanism of coupling reagents, and the importance of rigorous purification and characterization, are universally applicable to the synthesis of more complex and therapeutically relevant peptides. As the field of peptide-based therapeutics continues to expand, a strong foundational knowledge of these synthetic techniques remains an invaluable asset for any researcher in the chemical and biomedical sciences.

References

-

Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Retrieved from [Link]

- Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

-

PubMed. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.

- Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.

-

AmbioPharm. (2022, June 13). Peptide Synthesis Strategies. Retrieved from [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.

- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.

- Vertex AI Search. (n.d.). What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis?

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Vertex AI Search. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Crucial Role of EDC HCl.

- Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

- CDN. (n.d.).

- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. J. Chem. Sci., 125(3), 607–613.

- ScienceDirect. (n.d.). Recent development of peptide coupling reagents in organic synthesis.

- ResearchGate. (2025, October). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO.

- Organic Syntheses. (n.d.). acetylglycine.

- Protocol Exchange. (n.d.).

- Taylor & Francis Online. (n.d.).

- Royal Society of Chemistry. (n.d.). One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.).

- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.

- Semantic Scholar. (n.d.).

- BenchChem. (n.d.).

- PubMed. (2001). Synthesis of 2-[4'-(ethylcarbamoyl)phenyl]-N-acetylglycine, the proposed structure for giganticine.

- Bulletin of Chemical Reaction Engineering & Catalysis. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. 21(1), 1-10.

- BMRB. (n.d.).

-

PubChem. (n.d.). Acetylglycine. Retrieved from [Link]

-

Wikipedia. (n.d.). Glycylglycine. Retrieved from [Link]

- Google Patents. (n.d.). EP0197659A1 - Process for synthesizing N-acetylglycine using novel promoters.

- SpectraBase. (n.d.). N-Acetylglycine ethyl ester - Optional[1H NMR] - Chemical Shifts.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000532).

- eScholarship. (1978).

- ScienceDirect. (2008).

Sources

- 1. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]

- 2. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]

- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 6. bachem.com [bachem.com]

- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 13. nbinno.com [nbinno.com]

- 14. file.globalso.com [file.globalso.com]

- 15. peptide.com [peptide.com]

- 16. bmse000610 N-acetylglycine at BMRB [bmrb.io]

- 17. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the One-Pot Synthesis of N-Acetylglycylglycine from N-acetylglucosamine: A Prospective Approach

Foreword: Bridging Carbohydrate Chemistry with Peptide Synthesis

To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into a novel synthetic strategy: the one-pot conversion of a readily available amino sugar, N-acetylglucosamine (NAG), into the dipeptide N-Acetylglycylglycine. While the direct one-pot synthesis of this dipeptide from NAG has not been extensively documented in peer-reviewed literature, this paper presents a scientifically grounded, prospective pathway. We will first detail the established green synthesis of the key intermediate, N-acetylglycine, from NAG. Subsequently, we will propose a subsequent in-situ peptide coupling step to achieve the target dipeptide in a one-pot fashion. This guide is designed to be a practical resource, elucidating the underlying chemical principles and providing a robust, albeit prospective, experimental framework.

Part 1: The Foundation - One-Pot Synthesis of N-Acetylglycine from N-Acetylglucosamine

The conversion of biomass-derived carbohydrates into valuable nitrogen-containing compounds is a cornerstone of green chemistry. N-acetylglucosamine, the monomer of chitin, is an abundant and renewable starting material. Recent advancements have demonstrated its conversion to N-acetylglycine in a one-pot reaction, avoiding the use of hazardous reagents common in traditional amino acid synthesis.[1][2]

Reaction Mechanism and Rationale

The one-pot synthesis of N-acetylglycine from N-acetylglucosamine proceeds via a tandem retro-aldol reaction followed by an oxidation.[1][2][3][4] A bifunctional catalyst system, such as a combination of magnesium oxide (MgO) and a silver-based oxidant (like Ag₂O or a supported Ag catalyst), is employed to facilitate this transformation in an aqueous medium.[1][2][5]

The reaction pathway can be summarized as follows:

-

Retro-Aldol Condensation: The basic nature of MgO catalyzes the retro-aldol cleavage of N-acetylglucosamine. This breaks the carbon-carbon bond between C2 and C3 of the sugar, yielding two smaller molecules: 2-acetamidoacetaldehyde and erythrose.

-

Oxidation: The silver oxide (Ag₂O) or supported silver catalyst then selectively oxidizes the intermediate, 2-acetamidoacetaldehyde, to N-acetylglycine.[1][2]

This process is highly attractive due to its use of a renewable feedstock, water as a solvent, and heterogeneous catalysts that can be recycled.

Caption: Proposed workflow for the one-pot synthesis of N-Acetylglycylglycine.

Proposed Experimental Protocol: One-Pot Synthesis of N-Acetylglycylglycine

This protocol is a prospective methodology and should be optimized for best results.

Materials (in addition to Part 1):

-

Glycine methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable base

-

Dichloromethane (DCM) or another suitable organic solvent for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Synthesis of N-acetylglycine (Stage 1): Follow steps 1-4 from the "Experimental Protocol: Synthesis of N-Acetylglycine" in Part 1. After filtering off the catalysts, the aqueous filtrate containing N-acetylglycine is retained in the reaction flask.

-

In-situ pH Adjustment and Reagent Addition (Stage 2):

-

Cool the filtrate to 0-5°C in an ice bath.

-

Add glycine methyl ester hydrochloride (1.2 equivalents relative to the starting NAG) and HOBt (1.2 equivalents) to the aqueous solution and stir until dissolved.

-

Slowly add EDC (1.2 equivalents) to the reaction mixture.

-

Adjust the pH of the solution to ~8 with a suitable base like DIPEA.

-

-

Peptide Coupling Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up and Extraction:

-

Once the reaction is complete, concentrate the aqueous solution under reduced pressure to remove most of the water.

-

Extract the residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Acetylglycylglycine methyl ester.

-

-

Hydrolysis of the Ester:

-

The crude methyl ester can be hydrolyzed to the final product, N-Acetylglycylglycine, by dissolving it in a mixture of methanol and water and adding a stoichiometric amount of lithium hydroxide or sodium hydroxide.

-

Monitor the hydrolysis by TLC.

-

Once complete, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and concentrate under reduced pressure.

-

-

Final Purification: The crude N-Acetylglycylglycine can be purified by recrystallization or silica gel column chromatography.

Part 3: Scientific Integrity and Future Outlook

The proposed one-pot synthesis of N-Acetylglycylglycine from N-acetylglucosamine represents a novel and green approach to dipeptide synthesis. While the second stage of this protocol is prospective, it is based on well-established principles of peptide chemistry. [6][7]The use of water-soluble coupling reagents like EDC is crucial for the feasibility of the in-situ coupling step. [6] Further research is required to optimize the conditions for the peptide coupling step in the aqueous reaction mixture from the first stage. This includes screening different coupling reagents, bases, and reaction times to maximize the yield and purity of the final dipeptide.

This guide provides a solid foundation for researchers to explore this promising synthetic route. The ability to synthesize dipeptides from abundant, renewable biomass in a one-pot fashion would be a significant advancement in sustainable chemical manufacturing for the pharmaceutical and biotechnology industries.

References

-

Cao, Q., Dai, J., Du, Z., et al. (2021). One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. Organic & Biomolecular Chemistry. Available at: [Link]

-

Qi, D., Cao, Q., Huang, C., et al. (2022). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

-

Request PDF. (n.d.). One-pot green synthesis of N -acetylglycine from renewable N -acetyl glucosamine. ResearchGate. Available at: [Link]

-

Qi, D., Cao, Q., Huang, C., Qi, X., Wang, C., & Dai, J. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Bulletin of Chemical Reaction Engineering & Catalysis, 21(1), 1-10. Available at: [Link]

-

Hong Kong Baptist University - HKBU Scholars. (2025). One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. Available at: [Link]

-

Miyazawa, T., et al. (2010). One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase. Applied and Environmental Microbiology, 76(5), 1630-1638. Available at: [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

- Google Patents. (n.d.). US4918222A - Process for synthesis of N-acetylglycine.

-

Organic Syntheses. (n.d.). acetylglycine. Available at: [Link]

-

Figueiredo, R. M., Suppo, J.-S., & Campagne, J. (2017). Sequential One-Pot Synthesis of Dipeptides through the Transient Formation of CDI-N-Protected α-Aminoesters. Advanced Synthesis & Catalysis, 359(16), 2816-2821. Available at: [Link]

-

de Figueiredo, R. M., & Campagne, J.-M. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses, 101, 508-523. Available at: [Link]

-

Request PDF. (2017). Sequential One-Pot Synthesis of Dipeptides through the Transient Formation of CDI-N-Protected α-Aminoesters. ResearchGate. Available at: [Link]

-

MDPI. (2023). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Available at: [Link]

-

RSC Publishing. (n.d.). Multi-component synthesis of peptide–sugar conjugates. Available at: [Link]

-

ResearchGate. (2002). Synthesis of Glycopeptides Containing Carbohydrate and Peptide Recognition Motifs. Available at: [Link]

-

Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 5. journal.bcrec.id [journal.bcrec.id]

- 6. peptide.com [peptide.com]

- 7. bachem.com [bachem.com]

enzymatic synthesis of N-Acetylglycylglycine

An In-Depth Technical Guide to the Enzymatic Synthesis of N-Acetylglycylglycine

Introduction

N-Acetylglycylglycine is a significant dipeptide derivative with applications in biochemical research and as a precursor in pharmaceutical synthesis. The N-acetylation of peptides is a common biological modification that can enhance stability against enzymatic degradation by serum proteases, a crucial attribute for therapeutic peptides.[1] Traditionally, the synthesis of such molecules relies on chemical methods which, while effective, often involve harsh reaction conditions, toxic reagents, and the need for extensive protection and deprotection steps.

The pursuit of greener, more sustainable chemical processes has propelled the adoption of biocatalysis. Enzymatic synthesis offers a compelling alternative, characterized by mild reaction conditions, high stereo- and regioselectivity, and reduced environmental impact.[2] This guide provides a comprehensive technical overview of the , designed for researchers and drug development professionals. It delves into the core biocatalytic strategies, reaction engineering principles, detailed experimental workflows, and the critical role of enzyme immobilization in creating robust and economically viable processes.

Chapter 1: Biocatalytic Strategies for N-Acetylglycylglycine Synthesis

The enzymatic formation of the amide bond in N-Acetylglycylglycine is primarily achieved through the strategic use of hydrolases, which are manipulated to favor synthesis over their natural hydrolytic function.

The Principle: Kinetically Controlled Synthesis

The core strategy involves a kinetically controlled synthesis, where an activated acyl donor (carrying the acetyl group) reacts with a nucleophile (glycylglycine). The enzyme facilitates this by forming a covalent acyl-enzyme intermediate. This intermediate is then attacked by the amino group of glycylglycine (aminolysis), releasing the desired N-acetylated product. This pathway must outcompete the alternative reaction, hydrolysis, where water attacks the intermediate. Controlling the water content in the reaction medium is therefore a critical parameter.

Caption: Kinetically controlled synthesis pathway for N-Acetylglycylglycine.

Key Enzyme Classes

Two primary classes of enzymes have demonstrated significant potential for this type of synthesis: Penicillin G Acylase and various lipases.

Penicillin G Acylase (PGA), also known as penicillin amidase, is an industrially significant enzyme used in the production of semi-synthetic penicillins.[3][4] Its natural function is to hydrolyze the amide bond of penicillin G to produce 6-aminopenicillanic acid (6-APA) and phenylacetic acid.[5][6]

Mechanism of Action: PGA belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily.[5] The catalytic process involves the formation of a covalent acyl-enzyme intermediate with a key serine residue at the N-terminus of the β-chain.[5][7] This intermediate can then be deacylated by a suitable nucleophile. For the synthesis of N-Acetylglycylglycine, an acyl donor like phenylacetylglycine can be used. The enzyme first forms a phenylacetyl-enzyme intermediate, which is then attacked by glycylglycine in a transacylation reaction.[3]

Caption: Catalytic mechanism of Penicillin G Acylase (PGA).

Lipases are remarkably versatile enzymes that function at the interface of lipid and water. In environments with low water activity, such as organic solvents, they can efficiently catalyze the formation of ester and amide bonds. Candida antarctica Lipase B (CALB), often supplied in an immobilized form as Novozym 435®, is one of the most widely used biocatalysts for N-acylation due to its broad substrate specificity and high stability.[8][9]

For the synthesis of N-Acetylglycylglycine, a simple activated ester like ethyl acetate can serve as the acetyl donor. The lipase catalyzes the reaction between the ester and glycylglycine in a suitable organic solvent. The choice of solvent is critical to solubilize the substrates while maintaining the enzyme's catalytic activity.

Table 1: Comparison of Key Enzyme Classes for N-Acetylglycylglycine Synthesis

| Feature | Penicillin G Acylase (PGA) | Lipases (e.g., CALB) |

| Natural Function | Amide hydrolysis (Penicillin G)[5][6] | Ester hydrolysis (Triglycerides) |

| Acyl Donor | Typically N-acylated amino acids or amides (e.g., phenylacetylglycine)[3] | Simple esters (e.g., ethyl acetate), acids, or anhydrides.[10] |

| Reaction Medium | Primarily aqueous buffers. | Primarily non-aqueous organic solvents or solvent-free systems.[9] |

| Specificity | High specificity for the acyl group. | Broad substrate specificity. |

| Key Advantage | High catalytic efficiency in aqueous media. | Versatility, stability in organic media, wide availability. |

| Key Challenge | Substrate specificity can be limiting; potential for competing hydrolysis. | Requires careful control of water activity to prevent hydrolysis. |

Chapter 2: Reaction Engineering & Optimization

The successful implementation of an enzymatic synthesis on a preparative scale hinges on the careful optimization of various reaction parameters.

Enzyme Immobilization: A Prerequisite for Industrial Application

Immobilization is the process of confining enzyme molecules to a solid support material. This technology is fundamental to the industrial use of enzymes for several reasons:

-

Reusability: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple cycles, drastically reducing costs.[11]

-

Enhanced Stability: The attachment to a support often protects the enzyme from denaturation caused by heat, pH changes, or organic solvents.

-

Process Simplification: It allows for easy separation of the catalyst from the product, simplifying downstream processing and preventing protein contamination in the final product.[12]

-

Continuous Operation: Immobilized enzymes are ideally suited for use in continuous flow reactors, enabling highly efficient and automated production processes.

Table 2: Common Enzyme Immobilization Techniques

| Method | Description | Support Materials | Bond Type |

| Adsorption | The enzyme is physically adsorbed onto the surface of the support via weak interactions like van der Waals forces or hydrophobic interactions.[8] | Hydrophobic resins (e.g., polymethyl methacrylate), silica. | Non-covalent |

| Covalent Binding | The enzyme is attached to the support via stable, covalent bonds between functional groups on the enzyme surface (e.g., -NH₂, -SH) and the activated support.[8][12] | Agarose, silica, epoxy-activated resins. | Covalent |

| Entrapment | The enzyme is physically trapped within the porous matrix of a polymer gel or fiber. | Calcium alginate, polyacrylamide. | Non-covalent |

| Cross-Linking | Enzyme molecules are cross-linked to each other using a bifunctional reagent, forming aggregates (CLEAs). | N/A (Carrier-free) | Covalent |

Optimization of Process Parameters

The yield and efficiency of the enzymatic synthesis are governed by a multifactorial interplay of physical and chemical parameters.

-

Solvent System: The choice of solvent is arguably the most critical factor. For lipases, non-polar organic solvents like acetonitrile or tert-butanol are often preferred to minimize enzyme denaturation and suppress water-dependent side reactions.[10] For PGA, aqueous buffer systems are standard, but the addition of water-miscible organic co-solvents can be used to modulate substrate solubility and reaction equilibrium.[13]

-

pH: Every enzyme has an optimal pH range for activity. For PGA, this is typically slightly alkaline. The pH must be carefully controlled throughout the reaction, as the formation of acidic or basic products can cause it to drift.

-

Temperature: Higher temperatures generally increase the reaction rate but can also accelerate enzyme deactivation. An optimal temperature must be found that balances catalytic activity with long-term operational stability.

-

Substrate Ratio: The molar ratio of the acyl donor to the nucleophile (glycylglycine) influences the reaction equilibrium and can help drive the reaction towards product formation.

Chapter 3: Experimental Protocols & Methodologies

This section provides generalized, step-by-step protocols for the synthesis of N-Acetylglycylglycine using the two discussed enzyme systems. These should be considered as templates to be further optimized.

General Experimental Workflow

Caption: General workflow for enzymatic N-Acetylglycylglycine synthesis.

Protocol 1: Synthesis using Immobilized Lipase (Novozym 435®)

This protocol utilizes a commercially available immobilized lipase in an organic solvent.

-

Materials:

-

Glycylglycine

-

Ethyl acetate (Acyl donor and solvent)

-

Immobilized Candida antarctica Lipase B (Novozym 435®)

-

Molecular sieves (to control water activity)

-

Tert-butanol or Acetonitrile (optional co-solvent)

-

-

Reaction Setup:

-

To a sealed reaction vessel, add glycylglycine (e.g., 1 mmol).

-

Add ethyl acetate (e.g., 10 mL). Note: Glycylglycine has limited solubility in pure ethyl acetate; a co-solvent may be required, or the reaction can be run as a suspension.

-

Add Novozym 435® (e.g., 10% w/w of substrates).

-

Add activated molecular sieves to maintain a low water activity.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with constant agitation (e.g., 200 rpm on an orbital shaker).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

-

-

Work-up and Purification:

-

Once the reaction reaches completion (or equilibrium), stop the agitation and separate the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and stored for reuse.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or silica gel chromatography to yield pure N-Acetylglycylglycine.

-

Protocol 2: Synthesis using Immobilized Penicillin G Acylase (PGA)

This protocol uses PGA in an aqueous environment, employing a transacylation strategy.

-

Materials:

-

Glycylglycine (Nucleophile)

-

Phenylacetylglycine (Acyl donor)

-

Immobilized Penicillin G Acylase (can be prepared by covalent attachment to a support like Eupergit C or sourced commercially).

-

Phosphate buffer (e.g., 0.1 M, pH 7.5)

-

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, dissolve glycylglycine (e.g., 1.2 mmol, slight excess) and phenylacetylglycine (e.g., 1 mmol) in the phosphate buffer.

-

Maintain the pH at the desired setpoint (e.g., 7.5) using a pH-stat or by periodic manual addition of a base (e.g., NaOH). This is crucial as the by-product, glycine, can alter the pH.

-

Initiate the reaction by adding the immobilized PGA (e.g., 10 U/mL).

-

-

Reaction Conditions:

-

Maintain the reaction at a constant temperature (e.g., 25-30 °C) with gentle stirring.

-

Monitor the formation of N-Acetylglycylglycine and the consumption of substrates via HPLC.

-

-

Work-up and Purification:

-

After the desired conversion is achieved, filter off the immobilized enzyme for reuse.

-

The aqueous solution contains the product, remaining substrates, and by-products.

-

The product can be purified using techniques like ion-exchange chromatography to separate the charged and uncharged species, followed by desalting.

-

Conclusion and Future Outlook

The represents a powerful and sustainable alternative to traditional chemical routes. The use of robust biocatalysts like Penicillin G Acylase and immobilized lipases allows for highly selective transformations under mild conditions. The key to a successful and scalable process lies in a holistic approach that combines enzyme selection with strategic reaction engineering, particularly through enzyme immobilization and the optimization of the solvent system and process parameters.

Future advancements in this field will likely focus on the protein engineering of existing enzymes to enhance their stability, broaden their substrate scope, and improve their catalytic efficiency. Furthermore, the integration of these optimized biocatalysts into continuous flow manufacturing platforms promises to deliver highly automated, efficient, and cost-effective production of N-acetylated peptides for the pharmaceutical and biotechnology industries.

References

- Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. ResearchGate.

- Könnecke, A. (1981). Peptide synthesis by means of immobilized enzymes. SciSpace.

- Progress in the Study on Peptide Synthesis Catalyzed by Immobilized Enzyme. Semantic Scholar.

- A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PMC.

- Enzyme-catalyzed irreversible formation of peptides containing D-amino acids. ACS Publications.

- Facile synthesis of N-acetylglycine from chitin-derived N-acetylmonoethanolamine. ResearchGate.

- One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. BCREC.

- Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. PubMed.

- Engineering and Exploiting Immobilized Peptide Organocatalysts for Modern Synthesis. MDPI.

- Automated N-terminal Acetylation. CEM Corporation.

- Penicillin G Acylase. St. Olaf College.

- A highly efficient in situ N-acetylation approach for solid phase synthesis. Royal Society of Chemistry.

- Structure, Processing and Catalytic Action of Penicillin Acylase. University of Nottingham.

- One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine. Royal Society of Chemistry.

- [Penicillin G acylase--synthesis, regulation, production]. PubMed.

- Reaction catalyzed by penicillin G acylase. ResearchGate.

- One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. BCREC.

- Optimization for glycine synthesis conditions. ResearchGate.

- Acetylated Peptide Synthesis. CD Formulation.

- Process for synthesizing N-acetylglycine using novel promoters. Google Patents.

- Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. PMC.

- Enzymatic Synthesis of Glycosphingolipids: A Review. ResearchGate.

- Non-modular fatty acid synthases yield distinct N-terminal acylation in ribosomal peptides. bioRxiv.

- Process for synthesis of N-acetylglycine. Google Patents.

- Chemo-enzymatic synthesis of N-arachidonoyl glycine. PubMed.

- Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers.

Sources

- 1. interanalyt.ru [interanalyt.ru]

- 2. researchgate.net [researchgate.net]

- 3. nottingham.ac.uk [nottingham.ac.uk]

- 4. [Penicillin G acylase--synthesis, regulation, production] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UVACollab has been retired [collab.its.virginia.edu]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]

- 10. Chemo-enzymatic synthesis of N-arachidonoyl glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progress in the Study on Peptide Synthesis Catalyzed by Immobilized Enzyme [cjcu.jlu.edu.cn]

- 12. mdpi.com [mdpi.com]

- 13. Peptide synthesis by means of immobilized enzymes (1981) | Andreas Könnecke | 24 Citations [scispace.com]

N-Acetylglycylglycine chemical properties and structure elucidation

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of N-Acetylglycylglycine

Introduction

N-Acetylglycylglycine is a dipeptide derivative characterized by an acetyl group attached to the N-terminus of a glycylglycine backbone. As a modified peptide, it serves as a valuable model compound in biochemical and pharmaceutical research, particularly in studies related to peptide metabolism, enzyme-substrate interactions, and the development of peptidomimetics. This guide offers a comprehensive exploration of the essential chemical properties of N-Acetylglycylglycine and delineates the multi-faceted analytical workflows employed for its definitive structure elucidation. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental choices and the integration of orthogonal analytical techniques to ensure self-validating and trustworthy results.

Physicochemical and Structural Properties

The foundational step in characterizing any chemical entity is to establish its fundamental physicochemical properties. These parameters govern its behavior in biological and chemical systems and are critical for designing experiments and interpreting results.

Core Properties

A summary of the key properties of N-Acetylglycylglycine is presented below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 174.15 g/mol | [1] |

| CAS Number | 5687-48-9 | [1] |

| IUPAC Name | 2-[(2-acetamidoacetyl)amino]acetic acid | [1] |

| Appearance | White crystalline solid (typical) | General knowledge |

| Solubility | Soluble in water | General knowledge |

Structural Attributes

N-Acetylglycylglycine is composed of two glycine units linked by a peptide bond, with the N-terminal amino group acylated with an acetyl group. This structure features several key functional groups that dictate its chemical reactivity and are the targets for spectroscopic analysis:

-

A Terminal Carboxylic Acid: The C-terminus of the dipeptide.

-

Two Amide (Peptide) Bonds: One linking the two glycine residues and another formed by the N-terminal acetylation.

-

A Methyl Group: Part of the acetyl moiety.

These groups give the molecule its characteristic polarity and hydrogen bonding capabilities.

Synthesis and Purification

The synthesis of N-Acetylglycylglycine is typically achieved through standard peptide coupling techniques. A common approach involves the reaction of N-acetylglycine with a protected form of glycine, followed by deprotection.

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis of N-Acetylglycylglycine.

Experimental Protocol: Synthesis

-

Activation: Dissolve N-acetylglycine in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.

-

Coupling: To the activated N-acetylglycine, add a solution of glycine ethyl ester and a non-nucleophilic base like diisopropylethylamine (DIEA) to neutralize the formation of HCl. Allow the reaction to proceed at room temperature.

-

Work-up and Deprotection: After the reaction is complete, filter to remove any urea byproduct. The resulting N-acetylglycylglycine ethyl ester is then subjected to saponification (hydrolysis of the ester) using a base like sodium hydroxide, followed by acidification to yield the final product.

-

Purification: The crude product is typically purified by recrystallization from a solvent system like water/ethanol to yield a white, crystalline solid.

The rationale for using a protected glycine (ethyl ester) is to prevent self-polymerization of glycine and to ensure that the coupling occurs selectively at the desired carboxyl and amino groups.

Comprehensive Structure Elucidation

The definitive confirmation of the structure of N-Acetylglycylglycine relies on the synergistic use of several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

-

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen atoms (protons). The chemical shift of a proton is indicative of its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

-

Experimental Protocol:

-

Dissolve a small amount (5-10 mg) of the purified N-Acetylglycylglycine in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Interpretation: The expected ¹H NMR spectrum of N-Acetylglycylglycine in D₂O would show:

-

A singlet around 2.0 ppm (integrating to 3H), corresponding to the methyl protons of the acetyl group.

-

A singlet around 3.8 ppm (integrating to 2H), corresponding to the α-protons of the first glycine unit (adjacent to the acetyl group).

-

A singlet around 3.9 ppm (integrating to 2H), corresponding to the α-protons of the second glycine unit (adjacent to the carboxylic acid).

-

The amide and carboxylic acid protons are typically exchanged with deuterium in D₂O and are not observed. In a non-exchanging solvent like DMSO-d₆, they would appear as broad signals.

-

-

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.

-

Data Interpretation: The expected ¹³C NMR spectrum would show six distinct signals:

-

A signal around 22 ppm for the methyl carbon of the acetyl group.

-

Two signals for the α-carbons of the glycine units, typically in the range of 40-45 ppm .

-

Three signals for the carbonyl carbons (two amide and one carboxylic acid), appearing in the range of 170-175 ppm .

-

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and can offer structural information through fragmentation analysis.

-

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like peptides, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

Experimental Protocol (LC-MS):

-

Dissolve the sample in a suitable solvent (e.g., water/acetonitrile).

-

Inject the sample into a liquid chromatograph (LC) for separation and introduction into the mass spectrometer.

-

Acquire the mass spectrum using an ESI source.

-

-

Data Interpretation:

-

Full Scan MS: The primary observation would be the molecular ion peak. For N-Acetylglycylglycine (MW = 174.15), the expected peak in positive ion mode would be at m/z 175.16 (for [C₆H₁₁N₂O₄]⁺). High-resolution mass spectrometry can confirm the elemental composition to within a few parts per million.

-

Tandem MS (MS/MS): By isolating the molecular ion (m/z 175.16) and subjecting it to fragmentation, key structural information can be obtained. Expected fragments would arise from the cleavage of the peptide bonds, providing sequence information. For instance, cleavage of the peptide bond between the two glycine residues would yield characteristic fragment ions.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups.

-

Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their functional groups.

-

Experimental Protocol:

-

The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, the sample can be mixed with potassium bromide (KBr) and pressed into a pellet.

-

-

Data Interpretation: The IR spectrum of N-Acetylglycylglycine would display characteristic absorption bands:

-

~3300 cm⁻¹: A broad O-H stretch from the carboxylic acid, often overlapping with the N-H stretch from the amide groups.

-

~3000-2850 cm⁻¹: C-H stretches from the methyl and methylene groups.

-

~1720 cm⁻¹: A strong C=O stretch from the carboxylic acid.

-

~1650 cm⁻¹ (Amide I) and ~1550 cm⁻¹ (Amide II): Strong C=O stretching and N-H bending vibrations, respectively, characteristic of the amide bonds.[3]

-

Conclusion

The structural elucidation of N-Acetylglycylglycine is a quintessential example of the modern analytical chemistry workflow. It begins with the determination of fundamental physicochemical properties and proceeds to a multi-technique spectroscopic analysis. While NMR spectroscopy provides the detailed atomic connectivity of the carbon-hydrogen framework, mass spectrometry confirms the exact molecular weight and elemental composition, and IR spectroscopy provides a rapid confirmation of the key functional groups. The convergence of data from these orthogonal techniques provides an unambiguous and robust confirmation of the molecular structure, upholding the principles of scientific integrity and trustworthiness required in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10972, Acetylglycine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 97591, N-Acetylglycylglycine. [Link]

-

precisionFDA. N-ACETYLGLYCYLGLYCINE. [Link]

Sources

An In-Depth Technical Guide to the Characterization of N-Acetylglycylglycine and its Derivatives

This guide provides a comprehensive overview of the essential techniques and underlying scientific principles for the robust characterization of N-Acetylglycylglycine (AcGG) and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to offer insights into the causality behind experimental choices, ensuring a thorough and validated approach to analysis.

Introduction: The Significance of N-Acetylglycylglycine in Biomedical Research

N-Acetylglycylglycine, a simple N-acetylated dipeptide, and its derivatives are of increasing interest in pharmaceutical and biochemical research. The N-acetyl group can enhance the metabolic stability of peptides by protecting them from aminopeptidases, a crucial attribute for therapeutic candidates.[1] Furthermore, these modifications can influence the physicochemical properties of the parent molecule, such as solubility and membrane permeability, which are critical parameters for drug delivery and efficacy.[2][3][4] A thorough characterization of these molecules is therefore paramount to understanding their structure-activity relationships and ensuring their quality and performance in preclinical and clinical development.

Section 1: Foundational Physicochemical Characterization

A comprehensive understanding of the fundamental physicochemical properties of N-Acetylglycylglycine and its derivatives is the bedrock of any further analysis. These properties dictate formulation strategies, predict in vivo behavior, and inform the selection of appropriate analytical methodologies.

Core Properties of N-Acetylglycylglycine

A summary of the key physicochemical properties of the parent molecule, N-Acetylglycylglycine, is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₄ | |

| Molecular Weight | 174.15 g/mol | |

| IUPAC Name | 2-[(2-acetamidoacetyl)amino]acetic acid | |

| Appearance | White crystalline powder | - |

| Solubility | Soluble in water | - |

Synthesis of N-Acetylglycylglycine and its Derivatives

The synthesis of N-Acetylglycylglycine typically involves the acetylation of glycylglycine. A common laboratory-scale synthesis is outlined below. The synthesis of derivatives, such as amides and esters, follows standard peptide chemistry protocols, often involving coupling reactions with the C-terminus of N-Acetylglycylglycine.[5]

Protocol 1: Synthesis of N-Acetylglycylglycine

-

Dissolution: Dissolve glycylglycine in a suitable aqueous solvent.

-

Acetylation: Add acetic anhydride to the solution under controlled temperature and pH conditions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: Upon completion, isolate the product by crystallization or chromatography.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure N-Acetylglycylglycine.

Section 2: Spectroscopic Characterization: Elucidating Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical identity and elucidating the detailed molecular structure of N-Acetylglycylglycine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For N-Acetylglycylglycine and its derivatives, ¹H and ¹³C NMR are fundamental for structural verification.

The Rationale Behind NMR for Dipeptide Characterization: NMR is a non-destructive technique that provides unambiguous evidence of covalent structure. The chemical shifts, coupling constants, and integration of proton signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the complete assignment of the molecule's structure, confirming the presence of the acetyl group, the two glycine residues, and the peptide bond. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the connectivity between protons and their attached carbons.

Protocol 2: NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve 1-5 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[6]

-

For quantitative measurements, use a microbalance for precise weighing and consider the use of an internal standard.[6]

-

Transfer the solution to a high-quality 5 mm NMR tube, ensuring a sample height of at least 4 cm.[6]

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

2D NMR (Optional but Recommended):

-

COSY: To establish proton-proton correlations within the glycine residues.

-

HSQC: To correlate protons with their directly attached carbons, confirming assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations, for instance, between the acetyl protons and the carbonyl carbon.

-

Data Interpretation: The expected ¹H NMR spectrum of N-Acetylglycylglycine would show a singlet for the acetyl methyl protons, and two distinct methylene (CH₂) signals for the two glycine residues, along with amide proton signals if not exchanged with the deuterated solvent. The ¹³C NMR would show signals for the acetyl methyl and carbonyl carbons, the two α-carbons, and the two carbonyl carbons of the glycine units.

Mass Spectrometry (MS): Confirming Molecular Weight and Sequence

Mass spectrometry is a powerful analytical technique that provides precise molecular weight information and, through fragmentation analysis, can confirm the amino acid sequence.

The Rationale Behind MS for Peptide Characterization: MS provides a direct measurement of the molecular mass, which is a critical identity test. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion, and the resulting fragment ions provide sequence-specific information, confirming the order of the amino acids and the presence of the N-acetyl group.[7][8][9]

Protocol 3: Mass Spectrometric Analysis

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).[10]

-

For complex mixtures, prior separation by HPLC is recommended.

Data Acquisition:

-

Ionization Method: Electrospray ionization (ESI) is commonly used for polar molecules like peptides. Matrix-assisted laser desorption/ionization (MALDI) is another option, particularly for higher molecular weight derivatives.[8]

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, with the latter providing high resolution and mass accuracy.[9]

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): Select the parent ion and subject it to fragmentation (e.g., collision-induced dissociation - CID). Analyze the resulting fragment ions to obtain sequence information.

Data Interpretation: The fragmentation of N-acetylated peptides in MS/MS typically yields b- and y-type ions. The presence of a complete series of these ions allows for the confident assignment of the amino acid sequence. The N-acetyl group will be present on the b-ions.

Caption: Workflow for the synthesis and characterization of N-Acetylglycylglycine and its derivatives.

Section 3: Chromatographic Analysis: Purity Assessment and Quantification

Chromatography is essential for determining the purity of N-Acetylglycylglycine and its derivatives, as well as for quantifying their concentration in various matrices.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of peptides and their derivatives.

The Rationale Behind HPLC for Purity Analysis: HPLC provides high-resolution separation of the target compound from impurities, starting materials, and by-products. By using a UV detector, the purity of the sample can be accurately determined by measuring the relative area of the main peak. Furthermore, HPLC methods can be validated to be stability-indicating, meaning they can separate the intact molecule from its degradation products.[11]

Protocol 4: RP-HPLC Analysis

-

Column: A C18 stationary phase is typically used for peptide separations. The choice of particle size and column dimensions will depend on the required resolution and analysis time (e.g., 3.5 µm, 4.6 x 150 mm).[12]

-

Mobile Phase:

-

Gradient: A linear gradient from a low percentage of Solvent B (e.g., 5%) to a higher percentage (e.g., 95%) over a defined period (e.g., 20-30 minutes) is typically employed to elute compounds with varying polarities.[14]

-

Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.

-

Detection: UV detection at 214 nm (peptide bond) and 280 nm (if aromatic residues are present in derivatives).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.

Caption: A typical workflow for RP-HPLC analysis of N-Acetylglycylglycine and its derivatives.

Section 4: Characterization of N-Acetylglycylglycine Derivatives

The principles outlined above are directly applicable to the characterization of N-Acetylglycylglycine derivatives. However, the specific functional groups introduced will necessitate additional characterization considerations.

Amide Derivatives

Amide derivatives are often synthesized to modify the pharmacokinetic properties of a peptide. Their characterization involves confirming the formation of the new amide bond.

Spectroscopic Evidence:

-

FTIR: The appearance of a new amide C=O stretching band and N-H stretching and bending vibrations.

-

NMR: The appearance of new signals in both ¹H and ¹³C NMR spectra corresponding to the appended amine moiety. 2D NMR experiments can confirm the connectivity between the glycine C-terminus and the new amide group.

-

MS: The molecular weight will increase corresponding to the mass of the added amine minus the mass of water. MS/MS fragmentation will show the appended group on the y-ions.

Ester Derivatives

Esterification of the C-terminus is another common modification to improve cell permeability.

Spectroscopic Evidence:

-

FTIR: The appearance of a new ester C=O stretching band.

-

NMR: The appearance of new signals corresponding to the alcohol moiety in both ¹H and ¹³C NMR spectra. For example, an ethyl ester derivative of N-Acetylglycylglycine would show a triplet and a quartet in the ¹H NMR spectrum.[15][16]

-

MS: The molecular weight will increase corresponding to the mass of the added alcohol minus the mass of water. The NIST WebBook provides reference mass spectral data for N-acetylglycine ethyl ester.[17]

Section 5: Stability Assessment

For any potential therapeutic agent, understanding its stability is critical. Stability studies for N-Acetylglycylglycine and its derivatives are designed to evaluate their degradation profile under various stress conditions.

Rationale for Stability Studies: These studies are essential for determining the shelf-life of a drug substance and for identifying potential degradation products that may impact safety and efficacy.[11]

Protocol 5: Forced Degradation Study

-

Stress Conditions: Subject the compound to a range of stress conditions, including:

-

Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

-

Oxidation: e.g., 3% H₂O₂.

-

Thermal Stress: e.g., storage at elevated temperatures (e.g., 60°C).

-

Photostability: Exposure to UV and visible light.

-

-

Time Points: Sample the stressed solutions at various time points.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

-

Characterization of Degradants: If significant degradation is observed, isolate and characterize the degradation products using MS and NMR to understand the degradation pathways.

Conclusion

The comprehensive characterization of N-Acetylglycylglycine and its derivatives is a multi-faceted process that requires the synergistic application of spectroscopic and chromatographic techniques. By not only following established protocols but also understanding the underlying scientific rationale for each experimental choice, researchers and drug development professionals can ensure the generation of high-quality, reliable data. This robust characterization is fundamental to advancing our understanding of these promising molecules and unlocking their full therapeutic potential.

References

-

JoVE. (2023, April 30). Peptide Identification Using Tandem Mass Spectrometry. [Link]

-

Mtoz Biolabs. Principle of Peptide Sequencing. [Link]

-

Wikipedia. De novo peptide sequencing. [Link]

-

Bio-Synthesis Inc. (2025, June 6). Peptide Sequencing: Principles, Applications, and Techniques. [Link]

-

Ali, F. I., et al. (2019). Synthesis and Characterization of Low Molecular Weight Organogelators Derived from Amide Derivatives of N-acetylglycine. ResearchGate. [Link]

-

ResearchGate. Proposed fragmentation patterns of 3-NPH-derivatized N-acyl glycine. [Link]

-

MDPI. (2025, December 11). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. [Link]

-

PubChem. Acetylglycine. [Link]

-

ResearchGate. Mass spectra of the fragmentation of singly charged glycine cations. [Link]

-

BMRB. N-acetylglycine (C4H7NO3). [Link]

-

PubChem. N-Acetyl dipeptide-1. [Link]

-

Royal Society of Chemistry. 13C and 2H NMR studies of N-acetylglycine oligomer ethyl esters. [Link]

-

ResearchGate. One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. [Link]

-

PubChem. Acetyl dipeptide-1 cetyl ester. [Link]

-

National Institutes of Health. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. [Link]

-

American Chemical Society. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. [Link]

-

National Institutes of Health. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. [Link]

-

National Institutes of Health. Molecular Characterization of N-Acetylaspartylglutamate Synthetase. [Link]

-

Nirma University Journals. DEVELOPMENT & VALIDATION OF HIGH PRESSURE LIQUID CHROMATOGRAPHY ANALYTICAL METHOD FOR RELATED SUBSTANCE OF ACETYLCYSTEINE EF. [Link]

-

NIST. Glycine, N-acetyl-. [Link]

-

FooDB. Showing Compound Acetylglycine (FDB022100). [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

National Institutes of Health. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. [Link]

-

NMIMS Pharmacy. NMR in structural determination of proteins and peptides. [Link]

-

ResearchGate. (2025, December 11). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. [Link]

-

Insights.bio. A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]

-

ResearchGate. (2025, August 8). Thermal properties of some small peptides (N-acetyl-amino acid-N′-methylamides) with non-polar side groups. [Link]

-

National Institutes of Health. On the role of NMR spectroscopy for characterization of antimicrobial peptides. [Link]

-

Shimadzu. C190-E094A_Tips for practical HPLC analysis. [Link]

-

Royal Society of Chemistry. Synthesis, NMR spectroscopic and X-ray crystallographic studies of N-acetyl-3-butanoyltetramic acid. [Link]

-

SpectraBase. N-Acetylglycine ethyl ester - Optional[1H NMR] - Chemical Shifts. [Link]

-

MDPI. (2023, March 15). Development of Dipeptide N–acetyl–L–cysteine Loaded Nanostructured Carriers Based on Inorganic Layered Hydroxides. [Link]

-

ResearchGate. (2025, August 10). A green HPLC method for the determination of N-acetylcysteine using post-column derivatization with methyl-propiolate. [Link]

-

ETH Zurich. peptide nmr. [Link]

-

PubChem. N-Acetylglycylglycine methylamide. [Link]

-

American Chemical Society. Preparation of N-Acetyl-DL-amino Acids. [Link]

-

GL Sciences. HPLC Column Technical Guide. [Link]

-

PubChem. N-Acetylglycylglycine. [Link]

-

MDPI. (2023, September 27). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. [Link]

-

PubMed. Molecular structure and vibrational spectra of N-acetylglycine oligomers and polyglycine I using DFT approach. [Link]

-

Open Access Pub. Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. [Link]

Sources